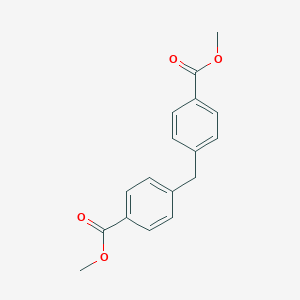

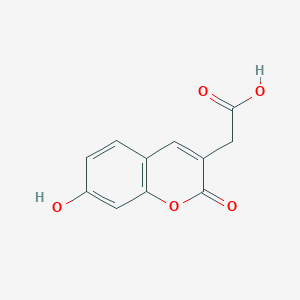

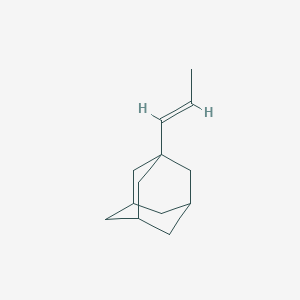

![molecular formula C15H27N5O6 B175020 (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid CAS No. 10491-09-5](/img/structure/B175020.png)

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid is a useful research compound. Its molecular formula is C15H27N5O6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microbial Production of Propanol

Researchers have explored the biochemical production of propanol, a valuable molecule for biofuel and chemical synthesis, from renewable resources. Synthetic pathways involving various stoichiometries and metabolic entry points for propanol production have been developed and optimized. This work highlights the potential for engineering microbial systems to produce complex organic compounds, potentially including those with structures similar to the query compound (Walther & François, 2016).

Biogenic Amines in Foods

The production and breakdown pathways of branched aldehydes, which are significant for flavor in foods, have been extensively reviewed. These studies on microbial composition and metabolic conversions could provide insights into the manipulation and understanding of complex amino derivatives in food science and technology (Smit, Engels, & Smit, 2009).

NMDA Receptor and Antidepressant Action

The NMDA receptor hypothesis of ketamine’s antidepressant action, including the role of hydroxynorketamine, a metabolite of ketamine, in depression treatment, provides a framework for studying the effects of complex amino acid derivatives on brain function and psychiatric disorders (Aleksandrova, Wang, & Phillips, 2017).

Metabolic Engineering for Substance Production

Advancements in metabolic engineering for the production of valuable compounds from renewable resources, such as the development of propanol-producing pathways in microbes, demonstrate the potential applications of complex biochemical engineering in producing specific molecules, possibly including structures similar to the query compound (Walther & François, 2016).

Mecanismo De Acción

Target of Action

The compound Ala-Ala-Ala-Ala-Ala, also known as a pentapeptide of alanine, primarily targets the glucocorticoid receptor modulator (GRM) . The GRM plays a crucial role in the regulation of various physiological processes, including immune response, metabolism, and cell growth .

Mode of Action

The pentapeptide interacts with its target, the GRM, through a process known as conjugation . This interaction results in changes to the physical properties of the antibody-drug conjugate (ADC), including solubility, hydrophobicity, and aggregation .

Biochemical Pathways

The biochemical pathway of Ala-Ala-Ala-Ala-Ala involves the 5-aminolevulinic acid (ALA) biosynthetic and metabolic pathways . ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) .

Pharmacokinetics

It’s known that the pentapeptide allows a maximum drug load of 10 while affording adcs with low aggregation

Result of Action

The result of the action of Ala-Ala-Ala-Ala-Ala is primarily observed in its ability to enhance the physical properties of the ADC, particularly in terms of solubility, hydrophobicity, and aggregation . This leads to an improved therapeutic index of the ADC, which ultimately enhances the efficacy of the drug .

Action Environment

The action environment of Ala-Ala-Ala-Ala-Ala can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the interaction of the pentapeptide with its target, the GRM . .

Propiedades

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUOPDVAKGRPR-VVULQXIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)